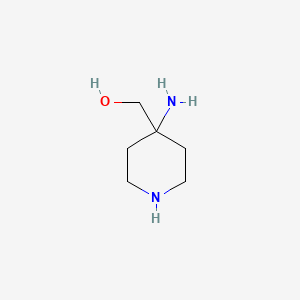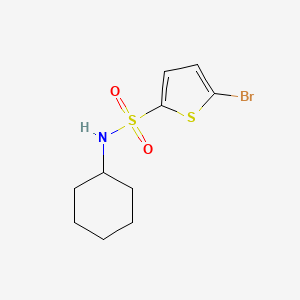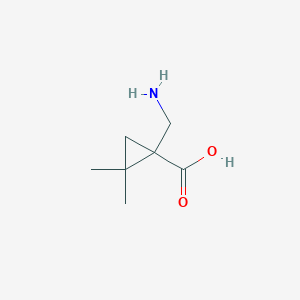
1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid
Vue d'ensemble
Description
1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid, otherwise known as 1-amino-2,2-dimethylcyclopropanecarboxylic acid (AMDC), is a cyclic carboxylic acid derivative with a wide range of applications in both scientific research and industry. It has been used as a reagent for the synthesis of various compounds and plays a key role in the synthesis of several drugs. In addition, AMDC has been used as a catalyst in a variety of reactions and as a chelator in metal-catalyzed reactions. Furthermore, AMDC has been investigated for its potential as a therapeutic agent in the treatment of certain diseases.
Applications De Recherche Scientifique
1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid has been used as a reagent in the synthesis of various compounds, including drugs, peptides, and other organic compounds. It has also been used as a catalyst in a variety of reactions, including the synthesis of heterocyclic compounds and the hydrolysis of esters. In addition, 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid has been used as a chelating agent in metal-catalyzed reactions, such as the synthesis of polymers. Furthermore, 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid has been investigated for its potential as a therapeutic agent in the treatment of certain diseases, such as cancer and diabetes.
Mécanisme D'action
The exact mechanism of action of 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid is not fully understood. However, it is believed that the cyclic structure of the molecule allows it to interact with other molecules in the body, such as enzymes, and thus modulate their activity. In addition, the carboxylic acid groups of the molecule can act as chelators, binding to metal ions and thus affecting the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid has been shown to have anti-inflammatory and anti-cancer activities in animal models. Furthermore, 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid has been shown to have a protective effect against oxidative stress and to reduce lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid in lab experiments has several advantages. It is relatively inexpensive and easy to obtain and is stable in aqueous solution. In addition, the reaction of 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid with other molecules can be easily monitored by spectroscopic methods. However, there are also some limitations to the use of 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid in lab experiments. It is not very soluble in organic solvents, and it can react with other molecules in the reaction mixture, leading to unwanted side reactions.
Orientations Futures
The potential applications of 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid are vast, and there are many areas of research that could be explored in the future. For example, further research could be conducted into the mechanism of action of 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid and its potential as a therapeutic agent. In addition, further research could be conducted into the synthesis of 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid and its use as a catalyst in various reactions. Furthermore, further research could be conducted into the biochemical and physiological effects of 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid and its potential as an antioxidant.
Propriétés
IUPAC Name |
1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(2)3-7(6,4-8)5(9)10/h3-4,8H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDXPEFTBREKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(CN)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4-Amino-benzyl)-(2H-[1,2,4]triazol-3-yl)-amine](/img/structure/B3151901.png)
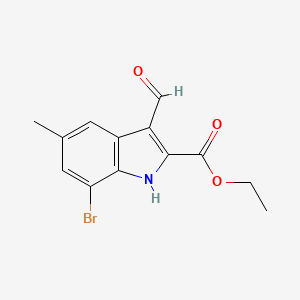
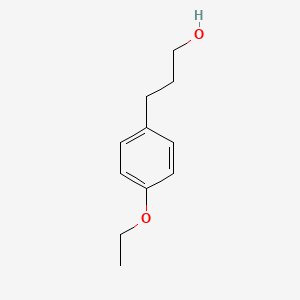
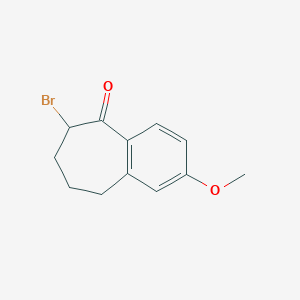

![Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)-](/img/structure/B3151932.png)

